Ethyl 3-tert-butyl-3-methyloxirane-2-carboxylate
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Overview
Description
Ethyl 3-tert-butyl-3-methyloxirane-2-carboxylate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a unique structure with an oxirane ring, which is a three-membered cyclic ether, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-tert-butyl-3-methyloxirane-2-carboxylate typically involves the reaction of tert-butyl alcohol with ethyl 3-bromo-3-methyloxirane-2-carboxylate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours to yield the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-tert-butyl-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under mild conditions to open the oxirane ring.
Major Products Formed
Scientific Research Applications
Ethyl 3-tert-butyl-3-methyloxirane-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-tert-butyl-3-methyloxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes . The ester group can also undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Ethyl 3-tert-butyl-3-methyloxirane-2-carboxylate can be compared with other esters and oxirane-containing compounds:
Ethyl acetate: A simple ester used as a solvent in various applications.
Methyl butyrate: Known for its fruity odor and used in flavoring agents.
Ethyl 3-bromo-3-methyloxirane-2-carboxylate: A precursor in the synthesis of this compound.
Uniqueness
The uniqueness of this compound lies in its combination of an ester group and an oxirane ring, which imparts distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C10H18O3 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
ethyl 3-tert-butyl-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C10H18O3/c1-6-12-8(11)7-10(5,13-7)9(2,3)4/h7H,6H2,1-5H3 |
InChI Key |
ILXOSJGNGUMRTP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(O1)(C)C(C)(C)C |
Origin of Product |
United States |
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